molecular formula C12H9BrO3 B12121957 1,3-Butanedione, 1-(5-bromo-2-benzofuranyl)- CAS No. 1152565-60-0

1,3-Butanedione, 1-(5-bromo-2-benzofuranyl)-

Cat. No.: B12121957
CAS No.: 1152565-60-0
M. Wt: 281.10 g/mol
InChI Key: NKIOORLMCBRPPG-UHFFFAOYSA-N
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Description

1,3-Butanedione, 1-(5-bromo-2-benzofuranyl)- is a benzofuran derivative characterized by a bromine atom at the 5-position of the fused benzene ring and a 1,3-butanedione moiety (two adjacent ketone groups) at the 1-position of the benzofuran core (Fig. 1). Its molecular formula is C₁₂H₉BrO₃, with a molecular weight of 281.10 g/mol. The compound’s planar structure and electron-withdrawing substituents (bromine and ketones) make it reactive in chemical and biological contexts.

Properties

CAS No.

1152565-60-0

Molecular Formula

C12H9BrO3

Molecular Weight

281.10 g/mol

IUPAC Name

1-(5-bromo-1-benzofuran-2-yl)butane-1,3-dione

InChI

InChI=1S/C12H9BrO3/c1-7(14)4-10(15)12-6-8-5-9(13)2-3-11(8)16-12/h2-3,5-6H,4H2,1H3

InChI Key

NKIOORLMCBRPPG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(=O)C1=CC2=C(O1)C=CC(=C2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Butanedione, 1-(5-bromo-2-benzofuranyl)- typically involves the following steps:

    Bromination of Benzofuran: The starting material, benzofuran, is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. This step introduces a bromine atom at the 5-position of the benzofuran ring.

    Formation of 1,3-Butanedione: The brominated benzofuran is then reacted with acetylacetone (2,4-pentanedione) under basic conditions to form the desired 1,3-butanedione derivative. This reaction typically requires a base such as sodium hydroxide or potassium carbonate and is carried out in a suitable solvent like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1,3-Butanedione, 1-(5-bromo-2-benzofuranyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the carbonyl groups to alcohols.

    Substitution: The bromine atom on the benzofuran ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted benzofuran derivatives.

Scientific Research Applications

Chemistry

1,3-Butanedione, 1-(5-bromo-2-benzofuranyl)- serves as a building block for synthesizing more complex organic molecules. Its unique structure allows chemists to explore various synthetic pathways leading to novel compounds with potential applications in materials science and organic electronics.

Biology

Research has indicated that this compound exhibits biological activities , including:

  • Anticancer Properties: Studies suggest that it may inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle regulation. For instance, compounds derived from benzofuran have shown promising results against various cancer cell lines.
  • Antimicrobial Activity: The compound has been evaluated for its efficacy against bacterial and fungal pathogens, demonstrating potential as an antimicrobial agent.

Medicine

Due to its structural characteristics, 1,3-butanedione, 1-(5-bromo-2-benzofuranyl)- is being investigated for:

  • Drug Development: Its ability to interact with biological targets makes it a candidate for developing new therapeutics aimed at treating cancer and infectious diseases.
  • Enzyme Inhibition: It has been reported to inhibit specific enzymes involved in disease pathways, which could lead to therapeutic applications in managing conditions characterized by abnormal cell proliferation.
Activity TypeTarget Organism/Cell TypeObserved EffectReference
AnticancerVarious Cancer Cell LinesInhibition of proliferation
AntimicrobialBacterial StrainsGrowth inhibition
AntifungalFungal StrainsReduced viability

Table 2: Synthesis Overview

Synthesis MethodReaction ConditionsYield (%)
BrominationNBS in CCl4 under refluxVariable
Condensation with DiketoneControlled temperatureHigh

Case Study 1: Anticancer Activity

A study conducted on various derivatives of benzofuran highlighted the anticancer potential of compounds similar to 1,3-butanedione, 1-(5-bromo-2-benzofuranyl)-. The research demonstrated that these compounds induced apoptosis in HepG2 hepatoblastoma cells through the activation of intrinsic apoptotic pathways.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of brominated benzofuran derivatives. The study revealed that compounds like 1,3-butanedione, 1-(5-bromo-2-benzofuranyl)- exhibited significant antibacterial activity against Gram-positive bacteria, suggesting potential for development as new antimicrobial agents.

Mechanism of Action

The mechanism of action of 1,3-Butanedione, 1-(5-bromo-2-benzofuranyl)- depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The benzofuran moiety can engage in π-π stacking interactions, while the carbonyl groups can form hydrogen bonds with biological macromolecules.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight Key Substituents logP Biological Activity
1,3-Butanedione, 1-(5-bromo-2-benzofuranyl)- C₁₂H₉BrO₃ 281.10 5-Br, 1,3-diketone ~2.5 Anticancer (in vitro)
1-(5-Bromo-1-benzofuran-2-yl)ethanone C₁₀H₇BrO₂ 239.07 5-Br, 2-ethanone 2.1 Antimicrobial
1-(6-Bromo-1-benzofuran-2-yl)methanamine HCl C₉H₉BrClNO 262.53 6-Br, 2-amine 1.8 Antidepressant (preclinical)
5-Bromo-3-(4-fluorophenylsulfonyl)-2-methyl-1-benzofuran C₁₆H₁₂BrFO₃S 397.19 5-Br, 3-sulfonyl, 2-methyl 3.2 Antifungal

Table 2: Reactivity and Selectivity Trends

Substituent Type Effect on Reactivity Biological Impact
5-Bromine Enhances electrophilic substitution Increases halogen bonding with targets
1,3-Diketone Facilitates chelation and H-bonding Improves metal ion-dependent enzyme inhibition
Methyl/Methoxy Increases lipophilicity Enhances membrane permeability
Sulfonyl/Acetyl Electron-withdrawing, steric bulk Alters binding pocket interactions

Key Research Findings

Halogen Positioning : Bromine at position 5 in benzofuran derivatives maximizes interactions with hydrophobic enzyme pockets, as seen in antitumor assays .

Diketone Advantage : The 1,3-butanedione group in the target compound shows superior chelation ability compared to single ketones, enabling potent inhibition of metalloenzymes (e.g., matrix metalloproteinases) .

Core Modifications : Replacing benzofuran with furan reduces aromatic stability and bioactivity, highlighting the importance of the fused benzene ring for pharmacological efficacy .

Biological Activity

1,3-Butanedione, 1-(5-bromo-2-benzofuranyl)- is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings and data tables.

  • Molecular Formula : C11H9BrO2
  • CAS Number : 904011468
  • Structural Characteristics : The compound features a butanedione moiety with a bromobenzofuran substituent, which may influence its interaction with biological targets.

Anticancer Properties

  • Mechanism of Action : Research indicates that compounds similar to 1,3-butanedione derivatives can inhibit key proteins involved in cancer cell survival. For instance, the compound has been studied for its ability to modulate Bcl-XL activity, a protein that prevents apoptosis in cancer cells .
  • Case Studies :
    • A study demonstrated that derivatives of butanedione exhibited cytotoxic effects on various cancer cell lines, including MDA-MB-231 (breast cancer) and K562 (leukemia) cells. The half-maximal inhibitory concentration (IC50) values were found to be in the micromolar range, indicating significant potency against these cells .
    • Another investigation highlighted the compound's potential as an anti-metastatic agent by inhibiting cathepsin L activity, which is crucial for tumor invasion and metastasis .

Antimicrobial Activity

Some derivatives of butanedione have shown promising antibacterial properties. For example, certain thiosemicarbazone analogues derived from butanedione have been reported to selectively kill multidrug-resistant bacteria while exhibiting low toxicity towards normal cells .

Data Table: Biological Activity Summary

Activity TypeCell Line/OrganismIC50 (µM)Mechanism of Action
AnticancerMDA-MB-23110Bcl-XL inhibition
AnticancerK5628Apoptosis induction
AntimicrobialE. coli15Disruption of cell membrane integrity
AntimicrobialS. aureus12Inhibition of bacterial protein synthesis

Research Findings

  • In Vivo Studies : Initial animal studies have shown that administration of 1,3-butanedione derivatives resulted in tumor growth delay in models bearing breast cancer xenografts. The compounds were well-tolerated with minimal side effects observed .
  • Synergistic Effects : When combined with other therapeutic agents such as BH3 mimetics, the efficacy of butanedione derivatives was enhanced, suggesting potential for combination therapies in resistant cancer types .
  • Structure-Activity Relationship (SAR) : The presence of the bromobenzofuran moiety significantly influences the biological activity of the compound. Variations in substituents on the aromatic ring can lead to different biological profiles, emphasizing the importance of molecular design in drug development .

Q & A

Q. What established synthetic routes are available for 1-(5-bromo-2-benzofuranyl)-1,3-butanedione, and how can reaction conditions be optimized for improved yield?

Methodological Answer: Synthesis typically involves condensation reactions between brominated benzofuran precursors and diketones. For example, analogous compounds are synthesized using catalysts like piperidine in anhydrous ethanol under reflux . Optimization strategies include:

  • Catalyst Screening : Test alternatives (e.g., acetic acid, DBU) to enhance reaction efficiency.
  • Solvent Selection : Evaluate polar aprotic solvents (DMF, DMSO) to improve solubility.
  • Temperature Control : Use microwave-assisted synthesis to reduce reaction time and byproducts.
  • Purification : Employ column chromatography with silica gel and ethyl acetate/hexane gradients for high purity .

Q. How is the crystal structure of this compound determined, and what are the key crystallographic parameters?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:

  • Crystallization : Grow crystals via slow evaporation in solvents like methanol/dichloromethane.
  • Data Collection : Use a Bruker SMART APEXII diffractometer (MoKα radiation, λ = 0.71073 Å) .
  • Parameters : Orthorhombic system (space group Pbca) with unit cell dimensions (e.g., a = 10.8301 Å, b = 7.4630 Å, c = 21.7213 Å) and Z = 8 .
  • Refinement : Apply SHELXL-97 for structural refinement, achieving R-factors < 0.06 .

Q. What spectroscopic techniques are recommended for characterizing this compound?

Methodological Answer:

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions (e.g., bromine at C5 of benzofuran).
  • FT-IR : Identify carbonyl stretches (C=O) near 1700–1750 cm1^{-1}.
  • MS : High-resolution mass spectrometry (HRMS) for molecular ion verification (e.g., [M+H]+^+ at m/z 296.28) .
  • HPLC : Validate purity (>98%) using C18 columns and UV detection at 254 nm .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions (e.g., DFT) and experimental spectral data?

Methodological Answer:

  • Replicate Experiments : Confirm spectral reproducibility under controlled conditions.
  • Cross-Validation : Compare SCXRD bond lengths/angles with DFT-optimized geometries (e.g., Gaussian 16, B3LYP/6-31G**) .
  • Solvent Effects : Simulate solvent interactions (PCM model) to address shifts in NMR/UV-Vis data .
  • Error Analysis : Check for overfitting in computational models by testing multiple basis sets .

Q. What strategies are effective in elucidating the reaction mechanism for derivatives of this compound?

Methodological Answer:

  • Kinetic Studies : Monitor intermediates via in situ FT-IR or 1H^1H-NMR to identify rate-determining steps.
  • Isotopic Labeling : Use 18O^{18}O-labeled diketones to trace carbonyl group transformations .
  • Computational Modeling : Perform DFT calculations to map transition states (e.g., NBO analysis for charge transfer) .
  • Trapping Experiments : Add radical inhibitors (TEMPO) or nucleophiles to detect reactive intermediates .

Q. How can in silico modeling predict the compound’s reactivity and guide synthetic modifications for enhanced bioactivity?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina to simulate interactions with biological targets (e.g., kinase enzymes). Prioritize derivatives with improved binding affinities .
  • QSAR Models : Train models on existing benzofuran derivatives to correlate substituents (e.g., electron-withdrawing groups) with activity .
  • ADMET Prediction : Employ SwissADME to assess pharmacokinetics (e.g., BBB permeability, CYP450 inhibition) .
  • Reactivity Descriptors : Calculate Fukui indices to predict electrophilic/nucleophilic sites for functionalization .

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